2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine
Description
Chemical Structure and Properties 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine (CAS: 13676-49-8, molecular formula: C₁₃H₁₂N₄) is a benzimidazole derivative featuring two primary amine groups: one at the 3-position of the pendant phenyl ring and another at the 6-position of the benzimidazole core . Its molecular weight is 224.26 g/mol, with a density of 1.359 g/cm³ and a boiling point of 562.7°C at 760 mmHg . The compound is typically stored under inert conditions due to its sensitivity to oxidation and photodegradation .
Properties
IUPAC Name |
2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCILMAMLEHOLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275498 | |
| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13676-49-8 | |
| Record name | 2-(3-Aminophenyl)-1H-benzimidazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13676-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-aminophenyl)-3H-benzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine typically involves the condensation of 3-nitroaniline with o-phenylenediamine under acidic conditions, followed by reduction of the nitro group to an amine. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like palladium on carbon for the reduction step .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The imidazole derivatives, including 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine, have shown promise as antimicrobial agents. Research indicates that similar compounds possess inhibitory effects against various pathogens, including Plasmodium falciparum (malaria) and Leishmania species (leishmaniasis) .
- Cancer Research : The compound is being investigated for its potential as an enzyme inhibitor in cancer therapy. In vitro studies have demonstrated its cytotoxic effects on several cancer cell lines, including U251 (glioblastoma), PC-3 (prostate cancer), and MCF-7 (breast cancer) . The mechanism involves the interference with critical signaling pathways that promote tumor growth.
- Infectious Disease Treatment : Its potential as a therapeutic agent against infectious diseases is notable. The compound has been evaluated for its activity against tuberculosis and other parasitic infections, showing efficacy in disrupting essential biochemical pathways in pathogens .
Materials Science
The compound serves as a building block for synthesizing advanced materials, particularly polymers with enhanced thermal stability. Its unique properties allow for the development of materials that can withstand higher temperatures and possess improved mechanical strength .
Antiparasitic Activity Evaluation
A study evaluated the antiparasitic activity of several benzimidazole derivatives, including this compound. The results indicated significant activity against Trypanosoma cruzi, suggesting potential use in treating Chagas disease .
Enzyme Inhibition in Cancer Cells
Research focused on the inhibition of specific kinases associated with cancer progression showed that derivatives of this compound could effectively inhibit enzyme activity in vitro, leading to reduced proliferation of cancer cells .
Mechanism of Action
The mechanism by which 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine exerts its effects is primarily through the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby disrupting the associated biological pathway. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Amine Positioning and Reactivity The dual -NH₂ groups in this compound enhance its hydrogen-bonding capacity compared to mono-aminated analogs like 1-Methyl-2-phenyl-1H-benzo[d]imidazole . This may improve binding to biological targets such as kinases or DNA . In contrast, 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride has two amines on the benzimidazole core, increasing water solubility but reducing membrane permeability .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., -F) : The 4-fluoro substituent in 2-(4-Fluorophenyl)-1H-benzo[d]imidazole enhances metabolic stability and receptor binding affinity, as seen in its interaction with GABA-A receptors .
- Electron-Donating Groups (e.g., -OCH₃) : Methoxy-substituted analogs exhibit reduced cytotoxicity but retain anticancer activity, likely due to altered π-π stacking with biological targets .
The unsubstituted aminophenyl group in the target compound balances moderate lipophilicity (logP ~1.5 predicted) with synthetic versatility for further derivatization .
Biological Activity
2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, supported by data from various studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 224.26 g/mol. The compound features a benzimidazole core substituted with an amino group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The methods often include:
- Formation of the Benzimidazole Ring : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.
- Substitution Reactions : Introduction of the amino group at the 3-position can be done through electrophilic aromatic substitution or nucleophilic substitution techniques.
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. In vitro assays have demonstrated:
- Activity Against Protozoa : Compounds structurally similar to this compound have shown significant activity against Giardia intestinalis and Entamoeba histolytica, with IC50 values indicating potent antiparasitic effects .
| Compound | Target Parasite | IC50 (μM) |
|---|---|---|
| Compound A | G. intestinalis | 3.95 |
| Compound B | E. histolytica | 4.27 |
Antitumor Activity
Research has also indicated that derivatives of benzimidazole exhibit antitumor properties. For instance, certain analogs have been tested against various cancer cell lines, yielding promising results:
- Inhibition of Cancer Cell Proliferation : Several studies report that modifications on the benzimidazole scaffold can enhance cytotoxicity against cancer cells, with IC50 values often in the low micromolar range .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| Compound C | HT29 (Colorectal) | 25.8 |
| Compound D | KG1 (Leukemia) | 25.3 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in parasite metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
A notable study evaluated the structure-activity relationship (SAR) of various benzimidazole derivatives, including this compound, revealing that specific substitutions significantly enhanced biological activity against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
